N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide
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Overview
Description
N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a furan-2-carboxamide group linked to a benzodiazole moiety, which is further connected to a methoxyphenoxyethyl chain. The unique structure of this compound makes it a subject of interest in various scientific research fields, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. The methoxyphenoxyethyl chain is then introduced via an alkylation reaction, followed by the attachment of the furan-2-carboxamide group through an amide coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and other critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound shares a similar furan-2-carboxamide group but differs in the core structure, featuring an indole instead of a benzodiazole.
N-(2-methoxyphenyl)-1H-indole-3-carboxamide: This compound has a methoxyphenyl group similar to the methoxyphenoxyethyl chain but lacks the benzodiazole moiety.
Uniqueness
N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is unique due to its combination of a benzodiazole core with a methoxyphenoxyethyl chain and a furan-2-carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[3-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-29-20-10-4-5-11-21(20)31-17-15-27-19-9-3-2-8-18(19)26-23(27)13-6-14-25-24(28)22-12-7-16-30-22/h2-5,7-12,16H,6,13-15,17H2,1H3,(H,25,28) |
InChI Key |
CXIPCTAFFFNXQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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